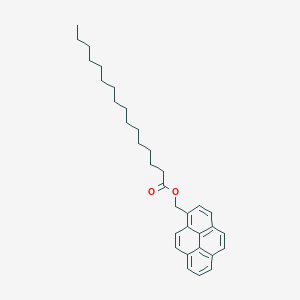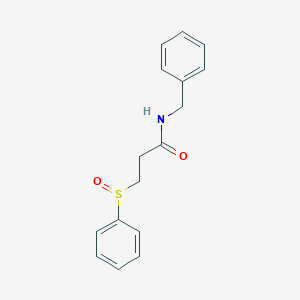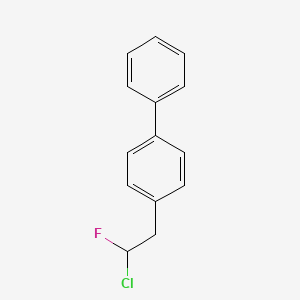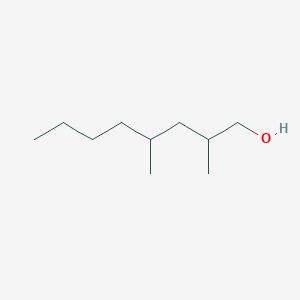
Copper(2+) iron(2+) hydroxide (1/1/4)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of copper, iron, and hydroxide ions in a specific stoichiometric ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper(2+) iron(2+) hydroxide can be synthesized through the reaction of copper(II) salts and iron(II) salts with a strong base such as sodium hydroxide. The reaction typically involves mixing aqueous solutions of copper(II) sulfate and iron(II) sulfate with sodium hydroxide, resulting in the precipitation of copper(2+) iron(2+) hydroxide.
Industrial Production Methods
Industrial production of copper(2+) iron(2+) hydroxide may involve large-scale precipitation reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
Copper(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where copper and iron ions change their oxidation states.
Substitution Reactions: Hydroxide ions in the compound can be substituted by other anions under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron(II) ions to iron(III) ions.
Reducing Agents: Sodium borohydride can reduce copper(II) ions to copper(I) ions.
Acids and Bases: Strong acids like hydrochloric acid can dissolve the compound, while strong bases like sodium hydroxide can precipitate it.
Major Products Formed
Oxidation: Oxidation of iron(II) ions results in iron(III) hydroxide.
Reduction: Reduction of copper(II) ions results in copper(I) hydroxide or metallic copper.
Applications De Recherche Scientifique
Copper(2+) iron(2+) hydroxide has several scientific research applications:
Catalysis: It can act as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Material Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is studied for its ability to remove heavy metals and other contaminants from water.
Mécanisme D'action
The mechanism by which copper(2+) iron(2+) hydroxide exerts its effects involves the interaction of copper and iron ions with molecular targets. For example, in catalysis, the compound can facilitate electron transfer reactions. In antimicrobial applications, the release of copper and iron ions can disrupt microbial cell membranes and interfere with essential cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Copper(II) hydroxide: Cu(OH)₂, known for its use as a fungicide and pigment.
Iron(II) hydroxide: Fe(OH)₂, used in water treatment and as a precursor to other iron compounds.
Copper(II) iron(III) oxide: CuFe₂O₄, a mixed metal oxide with magnetic properties.
Uniqueness
Copper(2+) iron(2+) hydroxide is unique due to its specific combination of copper and iron ions, which imparts distinct chemical and physical properties
Propriétés
| 116845-61-5 | |
Formule moléculaire |
CuFeH4O4 |
Poids moléculaire |
187.42 g/mol |
Nom IUPAC |
copper;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clé InChI |
QQCPOMLEZBZOHN-UHFFFAOYSA-J |
SMILES canonique |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






